2,6-Dihydroxynicotinamide
Overview
Description
2,6-Dihydroxynicotinamide is a derivative of nicotinamide, a form of vitamin B3. It is a heterocyclic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol
Preparation Methods
2,6-Dihydroxynicotinamide can be synthesized through the reaction of 1,3-dimethyluracil with malonamide in ethanolic sodium ethoxide, followed by neutralization of the reaction mixture with hydrochloric acid . The reaction conditions typically involve refluxing the mixture for about 20 minutes, cooling it to room temperature, and then acidifying it to a pH of 1-2 . The solid product is then filtered and concentrated to obtain this compound with a yield of approximately 65% .
Chemical Reactions Analysis
2,6-Dihydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include sodium ethoxide, hydrochloric acid, and other standard organic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dihydroxynicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dihydroxynicotinamide involves its interaction with various molecular targets and pathways. It has been shown to stimulate the expression of elastin and fibrillin in dermal fibroblasts, both in non-irradiated and UVA-irradiated conditions . Additionally, it directly inhibits the activity of matrix metalloproteinases and elastase, enzymes that degrade the extracellular matrix . These actions contribute to its potential anti-aging effects on the skin.
Comparison with Similar Compounds
2,6-Dihydroxynicotinamide can be compared with other nicotinamide derivatives, such as:
- 2,4,5,6-Tetrahydroxynicotinamide
- 3-Hydroxypicolinamide
- Nicotinamide
While all these compounds share a similar core structure, this compound is unique in its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJYLJAFBVFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409064 | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35441-11-3 | |
Record name | 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35441-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dihydroxynicotinamide impact collagen production in skin cells, especially after UVA exposure?
A1: this compound demonstrates promising anti-aging properties by stimulating the production of essential collagen types (I, III, and V) in skin cells, even when these cells are subjected to damaging UVA radiation [, ]. This stimulation occurs at both the protein and gene expression levels, indicating a multifaceted impact on collagen synthesis. Notably, this compound exhibits a stronger stimulatory effect on types I and III collagen compared to other nicotinamide derivatives in both UVA-irradiated and non-irradiated fibroblasts [, ].
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